Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside
Brand Name: Vulcanchem
CAS No.: 55725-85-4
VCID: VC0015769
InChI: InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1
SMILES: COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C27H30O5
Molecular Weight: 434.5 g/mol

Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside

CAS No.: 55725-85-4

Reference Standards

VCID: VC0015769

Molecular Formula: C27H30O5

Molecular Weight: 434.5 g/mol

Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside - 55725-85-4

CAS No. 55725-85-4
Product Name Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside
Molecular Formula C27H30O5
Molecular Weight 434.5 g/mol
IUPAC Name (2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Standard InChI InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1
Standard InChIKey DJVKHGGGJZLGII-FPCALVHFSA-N
Isomeric SMILES CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Synonyms Methyl 2,3,5-Tris-O-(phenylmethyl)-β-D-ribofuranoside;
PubChem Compound 14215302
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator